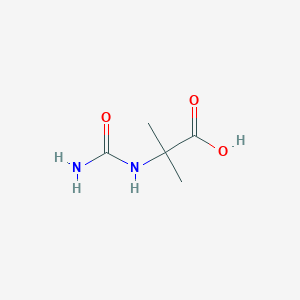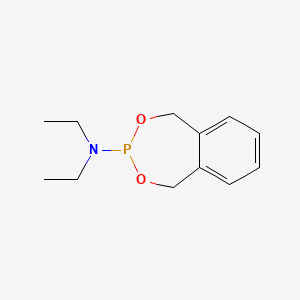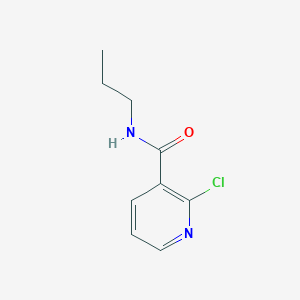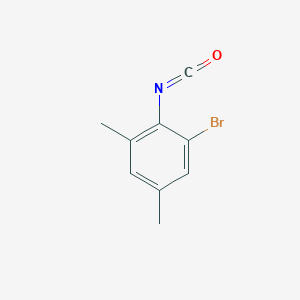![molecular formula C7H5ClF3N3O2 B1598590 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 306935-07-9](/img/structure/B1598590.png)
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Overview
Description
“1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the molecular formula C7H5ClF3N3O2 . It is related to the class of compounds known as trifluoromethylpyridines , which are used in various industries including agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine” are not mentioned in the literature, related compounds such as 4-(Trifluoromethyl)phenylhydrazine have been used as reductants in the one-step reduction and functionalization of graphene oxide .Scientific Research Applications
1. Agrochemical Industry
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing TFMP have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Method : The synthesis and uses of trifluoromethylpyridine (TFMP) and its derivatives in the pharmaceutical industry involve various methods and procedures .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Synthesis of Pyrazolines
- Application : Trifluoromethylpyridines can be used in the synthesis of pyrazolines .
- Method : The synthesis of pyrazolines can be achieved by cyclization with hydrazine hydrate .
- Results : The resulting pyrazolines have been found to exhibit various biological activities .
4. Development of Fluorinated Organic Chemicals
- Application : Trifluoromethylpyridines and their derivatives have been used in the development of fluorinated organic chemicals .
- Method : The development of these compounds involves various synthetic methods .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
5. Antiviral and Anti-inflammatory Applications
- Application : Indole derivatives, which can be synthesized from trifluoromethylpyridines, have shown various biological activities, including antiviral and anti-inflammatory effects .
- Method : The synthesis of these indole derivatives involves various organic chemistry techniques .
- Results : The resulting compounds have been found to exhibit antiviral and anti-inflammatory activities .
6. Ubrogepant for Migraine Treatment
- Application : Ubrogepant, a drug used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
- Method : The synthesis of Ubrogepant involves various pharmaceutical chemistry techniques .
- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
Future Directions
The future directions of research on “1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine” and related compounds could involve discovering novel applications in various fields. Trifluoromethylpyridine derivatives, for instance, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O2/c8-4-2-5(13-12)6(14(15)16)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRHMRNOEVKULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396799 | |
| Record name | [5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
CAS RN |
306935-07-9 | |
| Record name | [5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)

